molecular formula C10H13N4O3S- B273486 N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate

Cat. No. B273486
M. Wt: 269.3 g/mol
InChI Key: HTPQXNBIHUKXMG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate, commonly known as sulfoxaflor, is a systemic insecticide that belongs to the sulfoximine chemical class. It was first developed by Dow AgroSciences LLC in 2006 and has been registered for use in several countries, including the United States, Canada, and Australia. Sulfoxaflor has been found to be effective against a wide range of insect pests, including aphids, thrips, whiteflies, and leafhoppers.

Mechanism of Action

Sulfoxaflor acts on the insect nervous system by targeting the nicotinic acetylcholine receptors (nAChRs). It binds to the nAChRs and disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect. Sulfoxaflor has been found to have a high affinity for the nAChRs of insects, making it highly effective against a wide range of pests.
Biochemical and Physiological Effects:
Sulfoxaflor has been found to have minimal impact on non-target organisms, including mammals, birds, and fish. It has a low toxicity to bees and has been classified as a reduced-risk pesticide by the US Environmental Protection Agency. Sulfoxaflor has been found to be rapidly metabolized and eliminated from the body of mammals and does not accumulate in the environment.

Advantages and Limitations for Lab Experiments

Sulfoxaflor is a highly effective insecticide that has been found to be safe for use in crops and has minimal impact on non-target organisms. It is also easy to synthesize and has a relatively low cost of production. However, sulfoxaflor has been found to have limited effectiveness against certain insect pests, and there is a risk of resistance development with prolonged use.

Future Directions

There are several future directions for research on sulfoxaflor. One area of research is the development of new formulations of sulfoxaflor that can improve its effectiveness against resistant insect pests. Another area of research is the study of the potential impact of sulfoxaflor on the environment, particularly on pollinators such as bees. Additionally, there is a need for research on the potential use of sulfoxaflor as a plant growth regulator and its impact on crop yields. Finally, there is a need for continued research on the safety and efficacy of sulfoxaflor in different crops and environments.

Synthesis Methods

The synthesis of sulfoxaflor involves the reaction of 4-chloro-2-(2,6-difluorobenzyl)phenylamine with dimethylamine and sodium sulfite in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to form the final product, sulfoxaflor. The synthesis method has been described in detail in the literature and has been optimized for large-scale production.

Scientific Research Applications

Sulfoxaflor has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of insect pests. It has been used in various crops, including cotton, soybean, citrus, and vegetables, to control insect infestations. In addition to its use as an insecticide, sulfoxaflor has also been studied for its potential as a plant growth regulator and has been found to increase plant growth and yield in some crops.

properties

Product Name

N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate

Molecular Formula

C10H13N4O3S-

Molecular Weight

269.3 g/mol

IUPAC Name

(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate

InChI

InChI=1S/C10H14N4O3S/c1-8(15)12-18(16,17)10-6-4-9(5-7-10)11-13-14(2)3/h4-7H,1-3H3,(H,12,15)/p-1

InChI Key

HTPQXNBIHUKXMG-UHFFFAOYSA-M

Isomeric SMILES

C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)/[O-]

SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N=NN(C)C)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.